molecular formula C13H12ClNO2 B1318592 3-Chloro-4-(3-methoxyphenoxy)aniline CAS No. 59871-14-6

3-Chloro-4-(3-methoxyphenoxy)aniline

Cat. No.: B1318592
CAS No.: 59871-14-6
M. Wt: 249.69 g/mol
InChI Key: ZKFZVCBUFBFPSJ-UHFFFAOYSA-N
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Description

Contextual Significance of Aniline (B41778) Derivatives in Contemporary Organic Synthesis

Aniline, a primary aromatic amine, and its derivatives are fundamental components in the field of organic chemistry. wikipedia.orggeeksforgeeks.org These compounds, characterized by a phenyl group attached to an amino group, serve as versatile starting materials and intermediates in a multitude of synthetic processes. wikipedia.orgwisdomlib.org The reactivity of the amino group and the aromatic ring allows for a wide range of chemical transformations, making substituted anilines crucial building blocks for complex molecules. wikipedia.orggeeksforgeeks.org

In contemporary organic synthesis, aniline derivatives are indispensable. They are pivotal in the production of a vast array of industrial and commercial products, including dyes, pigments, polymers, and rubber processing chemicals. wikipedia.orgcoherentmarketinsights.comresearchgate.net The synthesis of indigo (B80030) dye for blue jeans, for instance, relies on aniline as a precursor. wikipedia.org Furthermore, the pharmaceutical industry extensively utilizes aniline scaffolds for the development of various drugs, such as analgesics like paracetamol and sulfonamides. wikipedia.orgcoherentmarketinsights.comresearchgate.net The ability to introduce various functional groups onto the aniline ring allows chemists to fine-tune the electronic and steric properties of molecules, which is a key strategy in the design of new materials and active pharmaceutical ingredients. wikipedia.orgcresset-group.com Modern synthetic methods, including Buchwald-Hartwig coupling and Ullmann condensation reactions, have further expanded the toolkit for creating a diverse range of substituted anilines. wikipedia.orggalchimia.comwikipedia.org

Overview of Phenoxy Aniline Scaffolds in Structure-Based Chemical Exploration

The phenoxy aniline scaffold, which incorporates a phenoxy group (a phenyl ring linked through an ether oxygen) attached to an aniline structure, represents a privileged motif in medicinal chemistry. The terminal phenoxy group is a key component in numerous approved drugs, indicating its importance for biological activity. nih.gov This structural framework provides a unique combination of rigidity and conformational flexibility, which is advantageous for binding to biological targets such as enzymes and receptors.

In structure-based chemical exploration and drug discovery, the phenoxy aniline core is strategically employed to design molecules with specific pharmacological profiles. The ether linkage offers a stable connection between the two aromatic rings, while the aniline portion can be readily modified to modulate properties like solubility, metabolic stability, and target affinity. cresset-group.com The phenoxy group itself can engage in crucial interactions within a protein's binding site, and its substitution pattern can be altered to optimize these interactions. nih.gov The synthesis of such scaffolds often involves cross-coupling reactions like the Ullmann condensation, which facilitates the formation of the diaryl ether bond. wikipedia.orgorganic-chemistry.orgmdpi.com Researchers utilize these scaffolds to develop inhibitors for various targets, including kinases, which are pivotal in cancer therapy.

Rationale for In-depth Academic Investigation of 3-Chloro-4-(3-methoxyphenoxy)aniline

The specific compound, this compound, has garnered academic and industrial interest primarily due to its potential as a key intermediate in the synthesis of high-value, biologically active molecules. Its structure combines the key features of a substituted aniline with a diaryl ether linkage, making it a valuable building block for complex therapeutic agents.

The rationale for its in-depth investigation is multifaceted:

Intermediate for Kinase Inhibitors: The molecular architecture of this compound is analogous to fragments found in potent multi-angiokinase inhibitors used in cancer therapy. nih.gov For example, similar chloro-phenoxy aniline structures serve as crucial intermediates in the synthesis of targeted drugs like Lapatinib. pharmaffiliates.com The specific arrangement of the chloro, methoxy (B1213986), and amino substituents on the two phenyl rings provides a precise framework for interaction with the ATP-binding sites of various kinases.

Versatile Synthetic Handle: The primary amine group on the aniline ring is a versatile functional group that can be readily derivatized. wikipedia.org It can participate in a wide range of reactions, such as amide bond formation, allowing for the facile attachment of this core structure to other molecular fragments. This synthetic utility is critical in combinatorial chemistry and the generation of libraries of compounds for high-throughput screening.

Modulation of Physicochemical Properties: The chlorine and methoxy groups on the phenoxy aniline scaffold influence the compound's electronic properties, lipophilicity, and metabolic stability. These attributes are critical in drug design for optimizing a candidate's pharmacokinetic and pharmacodynamic profile. The investigation of this specific substitution pattern helps in understanding structure-activity relationships (SAR) within a class of potential drug candidates. nih.gov

The synthesis of this and related phenoxy anilines typically involves a multi-step process, often beginning with the Ullmann condensation of a substituted phenol (B47542) with a halo-nitrobenzene, followed by the reduction of the nitro group to the aniline. nih.gov The academic pursuit of efficient and scalable synthetic routes to this compound is therefore driven by its strategic importance in the development of novel pharmaceuticals.

Chemical Compound Data

Below are tables detailing the chemical identifiers for this compound and other compounds mentioned in this article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(3-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-16-10-3-2-4-11(8-10)17-13-6-5-9(15)7-12(13)14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFZVCBUFBFPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589739
Record name 3-Chloro-4-(3-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59871-14-6
Record name 3-Chloro-4-(3-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloro 4 3 Methoxyphenoxy Aniline and Analogues

Established Synthetic Pathways for Diphenyl Ether and Aryl Amine Linkages

The construction of the 3-Chloro-4-(3-methoxyphenoxy)aniline backbone relies on well-established reactions for forming carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds on aromatic rings. The Ullmann condensation and the Buchwald-Hartwig amination are cornerstone reactions in this context. wikipedia.orgwikipedia.org

The synthesis of this compound is typically approached via a convergent synthesis, where two key precursors are joined to form the diphenyl ether core, followed by functional group manipulation to reveal the final aniline (B41778). A common retrosynthetic analysis suggests a strategy where the C-O ether bond is formed first, and the amine functionality is introduced in a late stage, often by the reduction of a nitro group.

This strategy offers several advantages:

Nitro Group Activation: A nitro group is a strong electron-withdrawing group, which activates the para position to nucleophilic aromatic substitution (SNAr). This facilitates the formation of the diphenyl ether bond.

Amine Protection: The nitro group serves as a stable precursor to the amine, avoiding potential side reactions that a free aniline might undergo during the C-O bond formation, such as acting as a competing nucleophile.

Based on this strategy, logical precursors would be a doubly activated halo-nitro-aromatic compound and a methoxyphenolate. A plausible synthetic route involves the reaction of 1,2-dichloro-4-nitrobenzene with 3-methoxyphenol. The chlorine atom at the C-4 position (para to the nitro group) is significantly more activated towards nucleophilic substitution than the chlorine at the C-3 position. This inherent regioselectivity allows for the selective displacement of the C-4 chlorine by the 3-methoxyphenoxide, leading to the intermediate 2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene (B5874804). The final step is the reduction of the nitro group to the desired amine. nih.gov

An alternative, though often less efficient, approach would involve forming the C-N bond last via a direct amination of a pre-formed diphenyl ether, such as 3-chloro-4-(3-methoxyphenoxy)bromobenzene, using an ammonia (B1221849) equivalent. organic-chemistry.org

The formation of the diaryl ether and aryl amine linkages is central to the synthesis and is typically achieved through transition metal-catalyzed cross-coupling reactions.

C-O Bond Formation (Diaryl Ether Synthesis): The two most prominent methods for diaryl ether synthesis are the Ullmann condensation and the Palladium-catalyzed Buchwald-Hartwig ether synthesis.

Ullmann Condensation: This classical method involves the reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst. wikipedia.org Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently over 200°C), polar aprotic solvents like DMF or N-methylpyrrolidone, and stoichiometric amounts of copper. wikipedia.orggoogle.com The aryl halide's reactivity is enhanced by the presence of electron-withdrawing groups. wikipedia.org Modern modifications have led to milder conditions using soluble copper catalysts, often with ligands to improve efficiency. google.comjsynthchem.com

Buchwald-Hartwig Ether Synthesis: As a milder alternative to the Ullmann reaction, palladium-catalyzed C-O cross-coupling has gained prominence. organic-chemistry.org This reaction couples aryl halides or triflates with alcohols or phenols using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgsciencemadness.org These reactions generally proceed under much lower temperatures and with lower catalyst loadings compared to the traditional Ullmann synthesis.

FeatureUllmann CondensationBuchwald-Hartwig Ether Synthesis
Catalyst Copper (Cu metal, Cu(I) salts) wikipedia.orgPalladium (Pd(0) or Pd(II) complexes) wikipedia.org
Ligands Often ligand-free, but ligands like phenanthroline can be usedBulky, electron-rich phosphines (e.g., t-BuXPhos) nih.gov
Reaction Temperature High (150-250°C) google.comMilder (Room temperature to ~125°C) google.com
Substrate Scope Favors electron-poor aryl halides wikipedia.orgBroad scope for both aryl halides and phenols wikipedia.org
Base Strong bases (e.g., K2CO3, Cs2CO3) arkat-usa.orgVarious inorganic or organic bases (e.g., K3PO4, NaOtBu)

C-N Bond Formation (Aryl Amine Synthesis): The Buchwald-Hartwig amination is the preeminent method for forming C-N bonds. wikipedia.orgrug.nl This palladium-catalyzed reaction couples aryl halides or pseudohalides with primary or secondary amines. organic-chemistry.org The development of various generations of phosphine ligands has vastly expanded the reaction's scope, allowing for the coupling of a wide array of amines, including ammonia equivalents, under increasingly mild conditions. wikipedia.orgorganic-chemistry.org This method is particularly valuable for synthesizing analogues of the target molecule where the amine source is varied.

The synthesis of the required precursors relies on controlling the position of substituents on the aromatic rings, a process governed by the principles of electrophilic aromatic substitution.

Regioselective Halogenation: The introduction of a chlorine atom onto an aromatic ring is typically achieved through electrophilic halogenation using Cl₂ with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). The regioselectivity is dictated by the directing effects of the substituents already present on the ring. numberanalytics.com For instance, electron-donating groups like methoxy (B1213986) (-OCH₃) are ortho, para-directing, while electron-withdrawing groups like nitro (-NO₂) are meta-directing. numberanalytics.com Achieving specific substitution patterns, such as in 1,2-dichloro-4-nitrobenzene, often requires a multi-step sequence where the directing effects at each stage are carefully considered. Modern methods using N-halosuccinimides in specialized solvents like fluorinated alcohols can offer high regioselectivity under mild conditions. acs.org

Regioselective Methoxylation: The methoxy group can be introduced in several ways. For electron-rich aromatic compounds, direct C-H methoxylation can be achieved. nih.gov More commonly, a hydroxyl group is first installed, which is then methylated using a reagent like dimethyl sulfate (B86663) or methyl iodide. The synthesis of 3-methoxyphenol, for example, can be accomplished from resorcinol (B1680541) through selective mono-methylation. The regioselectivity of introducing a hydroxyl group often follows the same rules of electrophilic substitution. nih.gov

Development of Novel and Sustainable Synthetic Routes for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. acs.orgsphinxsai.com This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Efforts to improve the sustainability of diaryl ether and aniline syntheses focus on several key areas:

Milder Reaction Conditions: For Ullmann-type C-O couplings, the use of highly active copper nanoparticle catalysts has enabled reactions to proceed at lower temperatures (~100°C) and with lower catalyst loadings. mdpi.com Some systems even report room temperature reactions. mdpi.com

Alternative Solvents: Traditional high-boiling, polar aprotic solvents like DMF and NMP are effective but pose environmental and health concerns. Research has explored the use of less toxic solvents like toluene (B28343) or even aqueous media for certain cross-coupling reactions. arkat-usa.orgnih.gov

Energy Efficiency: The development of catalyst systems that operate at lower temperatures directly translates to reduced energy consumption. Mechanochemistry, which uses mechanical force instead of bulk heating to drive reactions, has also emerged as a solvent-free, energy-efficient alternative for some C-N coupling reactions. rug.nl

The search for more sustainable synthetic routes has led to the exploration of novel catalysts and reagents.

Alternative Catalytic Systems: While palladium is highly effective, its cost and toxicity are drawbacks. This has spurred research into catalysts based on more abundant and less toxic first-row transition metals.

Copper Nanoparticles: As mentioned, CuO nanoparticles have proven to be efficient and reusable catalysts for Ullmann ether synthesis, offering a green alternative to homogeneous systems. mdpi.com

Iron Catalysts: Iron complexes have been investigated for C-N bond formation through "hydrogen borrowing" reactions between alcohols and amines, which produce water as the only byproduct, representing a highly atom-economical process. acs.org

Biocatalysis: The use of enzymes offers a powerful green chemistry tool. For instance, FAD-dependent halogenase enzymes can perform highly regioselective halogenation of aromatic compounds under benign aqueous conditions, providing a sustainable alternative to traditional chemical halogenation for precursor synthesis. nih.govresearchgate.net

Ammonia Equivalents: For the synthesis of primary anilines, traditional methods often require harsh conditions. Modern palladium-catalyzed systems can utilize various "ammonia equivalents" like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) or even aqueous ammonia, allowing for the direct and efficient synthesis of primary aryl amines from aryl halides under milder conditions. organic-chemistry.org

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

Optimizing the synthesis of this compound is critical for maximizing yield and purity. This involves the systematic variation of reaction parameters for both the key C-O bond formation step and the subsequent nitro group reduction.

The subsequent reduction of the nitro intermediate to the target aniline can be achieved using various methods. A classic and scalable approach is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. Another widely used method is metal-acid reduction, such as using iron powder in acetic acid or ammonium (B1175870) chloride solution, which is often cost-effective and efficient. chemicalbook.comnih.gov Optimization of this step involves selecting the appropriate reducing agent, solvent, temperature, and reaction time to ensure complete conversion without affecting the other functional groups.

Table 1: Optimization of Ullmann Condensation for Diaryl Ether Formation
ParameterVariationEffect on Yield/Reaction RateReference
Copper SourceCuI, Cu₂O, CuCl, Cu PowderCu(I) salts like CuI and Cu₂O are generally more effective and require lower catalyst loading than Cu(II) salts or Cu powder. organic-chemistry.orgrhhz.net organic-chemistry.orgrhhz.net
LigandNone, N,N-Dimethylglycine, Salicylaldoxime, 1,10-PhenanthrolineThe presence of a chelating ligand significantly accelerates the reaction, allowing for milder conditions (e.g., lower temperatures). beilstein-journals.orgorganic-chemistry.org beilstein-journals.orgorganic-chemistry.org
BaseK₂CO₃, K₃PO₄, Cs₂CO₃, NaOHStronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ often provide better yields compared to hydroxides or weaker carbonates. organic-chemistry.orgrhhz.net organic-chemistry.orgrhhz.net
SolventToluene, Dioxane, DMF, Acetonitrile (B52724)Polar, aprotic solvents with high boiling points such as dioxane and DMF are generally preferred to ensure solubility and effective reaction temperatures. rhhz.netarkat-usa.org rhhz.netarkat-usa.org
Temperature80°C - 140°CHigher temperatures generally increase the reaction rate, but can lead to side products. Optimal temperature depends on the reactivity of the substrates and the catalyst system used. rhhz.netarkat-usa.org rhhz.netarkat-usa.org

For research applications requiring larger quantities of this compound, considerations for process intensification and scalability become important. Transitioning from traditional batch processing to continuous flow chemistry offers significant advantages for both the Ullmann condensation and the subsequent nitro reduction. rsc.orgacs.orgrsc.org

Flow chemistry provides enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety profiles, particularly for exothermic reactions like nitrations or energetic reductions. acs.org For the diaryl ether synthesis, a packed-bed reactor containing a supported copper catalyst could enable a continuous process, simplifying catalyst separation and recycling. rsc.orgnih.gov Similarly, catalytic hydrogenation for the nitro reduction is well-suited for flow reactors, which can handle gaseous reagents like hydrogen more safely and efficiently than batch systems. rsc.orgscispace.com This approach can lead to higher space-time yields and more consistent product quality. scispace.com

When scaling up for research purposes, several factors must be considered:

Catalyst Selection and Loading: While palladium catalysts are highly efficient for C-N and C-O couplings (e.g., Buchwald-Hartwig reactions), copper-based catalysts for the Ullmann reaction are significantly more cost-effective, making them preferable for larger-scale synthesis. organic-chemistry.org Minimizing catalyst loading without compromising reaction efficiency is a key goal.

Reagent Stoichiometry: Moving from a slight excess of the phenol in lab-scale reactions to near-stoichiometric amounts can improve process economy on a larger scale.

Solvent Choice and Workup: The choice of solvent should balance reaction performance with ease of removal and environmental impact. The workup procedure should be streamlined to minimize solvent use and simplify purification, for instance, by favoring crystallization over chromatographic separation for the final product.

Table 2: Scalability Considerations for Synthesis
FactorBatch Processing ChallengeFlow Chemistry AdvantageReference
Heat TransferDifficult to control exotherms in large vessels, potential for hot spots and side reactions.High surface-area-to-volume ratio in microreactors allows for superior temperature control. acs.org
SafetyHandling of large quantities of hazardous reagents (e.g., H₂ gas for reduction) poses risks.Small reactor volumes mean only small quantities of hazardous materials are reacting at any given time. rsc.org
Catalyst SeparationHomogeneous catalysts require complex extraction or purification steps.Heterogeneous catalysts in packed-bed reactors allow for easy separation and potential reuse. rsc.orgnih.gov rsc.orgnih.gov
Process ControlDifficult to maintain consistent conditions throughout a large batch.Precise control over residence time, temperature, and mixing leads to higher consistency and yield. acs.org acs.org

Stereochemical Control: The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, the synthesis does not require steps for controlling stereochemical outcomes, and issues related to enantioselectivity or diastereoselectivity are not applicable.

Regiochemical Control: In contrast, controlling the regiochemistry is paramount to the successful synthesis of this compound. The key challenge lies in ensuring the selective reaction at the desired positions on the aromatic rings during the C-O bond formation.

The proposed synthesis starts with 3,4-dichloronitrobenzene (B32671). The desired product requires the phenoxy group to be introduced at the C4 position, displacing the chlorine atom at that site. This outcome is governed by the principles of nucleophilic aromatic substitution (SₙAr). The nitro group (-NO₂) is a powerful electron-withdrawing group that activates the benzene (B151609) ring towards nucleophilic attack. Its activating effect is most pronounced at the ortho and para positions due to resonance stabilization of the negative charge in the Meisenheimer complex intermediate.

In 3,4-dichloronitrobenzene, the chlorine atom at C4 is para to the nitro group, while the chlorine at C3 is meta. The nucleophile, in this case, the 3-methoxyphenoxide ion, will preferentially attack the C4 position because the resulting intermediate carbanion is significantly stabilized by delocalization of the negative charge onto the oxygen atoms of the nitro group. quizlet.com The attack at the C3 position does not allow for such resonance stabilization, making this pathway kinetically and thermodynamically less favorable. quizlet.comstackexchange.com This strong directing effect of the nitro group ensures high regioselectivity, leading predominantly to the formation of the desired 1-chloro-2-(3-methoxyphenoxy)-4-nitrobenzene intermediate over the undesired 2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene isomer. researchgate.netnih.gov

Computational and Theoretical Studies of 3 Chloro 4 3 Methoxyphenoxy Aniline

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure Determination

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's most stable three-dimensional shape (conformation) and the distribution of its electrons (electronic structure).

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. DFT, particularly with hybrid functionals like B3LYP, has proven to be highly effective for calculating the molecular geometry and vibrational frequencies of aniline (B41778) derivatives. researchgate.netnih.gov These methods are used to perform geometry optimization, a process that finds the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable conformation.

For 3-Chloro-4-(3-methoxyphenoxy)aniline, these calculations would yield precise data on bond lengths, bond angles, and dihedral angles. Such theoretical parameters are often in good agreement with experimental results from techniques like X-ray crystallography, providing validation for the computational model. researchgate.net The calculations also produce theoretical vibrational spectra (like IR and Raman), which can aid in the interpretation of experimental spectroscopic data. ijrte.orgepstem.net

Table 1: Illustrative Output of Geometry Optimization for this compound

ParameterAtom 1Atom 2Atom 3Atom 4Calculated Value
Bond Length CC--~1.39 Å
Bond Length CN--~1.40 Å
Bond Length CCl--~1.74 Å
Bond Angle CCC-~120°
Dihedral Angle CCOCVariable

Note: The values in this table are illustrative examples of what a DFT calculation would produce and are based on typical values for similar organic molecules.

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These quantum chemical parameters help to characterize the molecule's behavior in chemical reactions. mdpi.com

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. researchgate.net
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the ability to attract electrons. mdpi.com
Chemical Hardness (η) (ELUMO - EHOMO)/2Represents resistance to change in electron distribution. mdpi.com
Chemical Softness (S) 1/ηThe reciprocal of hardness; indicates high reactivity. nih.gov
Electrophilicity Index (ω) χ²/2ηMeasures the propensity to accept electrons. mdpi.com

Analysis of these descriptors for this compound would predict its reactivity profile, highlighting, for example, its potential as an electrophile or nucleophile in various chemical environments. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration of this compound

While quantum calculations identify the lowest-energy conformation, a molecule is not static. It possesses inherent flexibility, allowing it to adopt a range of different shapes or conformations. Molecular dynamics (MD) simulations are computational methods used to explore this "conformational landscape" by simulating the physical movements of atoms and molecules over time. researchgate.net

For this compound, an MD simulation would model the molecule's behavior in a simulated physiological environment, such as a water box. nih.gov By calculating the forces between atoms and their subsequent motions over hundreds of nanoseconds, MD can reveal the molecule's preferred conformations, the energy barriers between them, and how it interacts with its surroundings. This information is critical for understanding how the molecule might adapt its shape to fit into the binding site of a biological receptor. ajchem-a.com The stability of a potential ligand-protein complex can also be verified through MD simulations. nih.govnih.gov

In Silico Docking Studies and Binding Affinity Predictions with Putative Biological Receptors

Understanding how a molecule might interact with biological targets like proteins is a key aspect of drug discovery. In silico docking studies are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net

The process of molecular docking involves using a scoring function to predict the binding pose and affinity of a ligand (in this case, this compound) within the active site of a target protein. semanticscholar.org The three-dimensional structure of the protein is obtained from experimental sources like the Protein Data Bank (PDB).

The computational model places the flexible ligand into the rigid or flexible binding site of the receptor and evaluates many possible orientations. mdpi.com Each pose is assigned a score based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts. The pose with the lowest binding energy is predicted to be the most stable and likely binding mode. nih.gov These studies can identify key amino acid residues that interact with the ligand, providing a rationale for its biological activity.

Virtual screening is a powerful application of molecular docking used in the early stages of drug development. nih.gov In this approach, large digital libraries containing thousands or millions of compounds can be rapidly screened against a specific protein target. Derivatives of this compound could be included in such a library to identify novel "hits" with potential therapeutic activity.

Once a promising hit is identified, computational methods are used for lead optimization. This involves making targeted chemical modifications to the lead compound's structure in silico to improve its properties, such as:

Binding Affinity: Enhancing the strength of interaction with the target protein. nih.gov

Selectivity: Increasing its preference for the intended target over other proteins to reduce potential side effects.

ADME Properties: Computationally predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile to improve its drug-like characteristics. nih.govnih.gov

This iterative cycle of computational design, prediction, and subsequent synthesis allows for a more efficient and focused approach to developing new therapeutic agents. nih.gov

Derivatization and Functionalization Strategies for 3 Chloro 4 3 Methoxyphenoxy Aniline

Chemical Modifications for Enhanced Research Utility and Probe Development

The aniline (B41778) functional group of 3-Chloro-4-(3-methoxyphenoxy)aniline is a primary site for chemical modification. This reactive amine allows for the introduction of diverse functionalities and the synthesis of conjugates, thereby creating specialized molecules for targeted research. These modifications are instrumental in developing chemical probes to investigate biological pathways and mechanisms of drug action.

The primary amine of this compound is readily derivatized to form amides, ureas, and other functional groups, which is a key step in the synthesis of complex bioactive molecules. A prominent example is its use as a key intermediate in the synthesis of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases. nih.gov In the synthesis of Trametinib, the aniline is ultimately incorporated into a pyridopyrimidine structure, demonstrating a significant structural modification to achieve high-potency kinase inhibition. researchgate.netgoogle.com

Further derivatization is exemplified by the creation of "trametiglue," a derivative of Trametinib designed to overcome adaptive resistance. nih.gov This modification highlights how changes to the periphery of the molecule, which originates from the this compound core, can alter its biological and pharmacological properties. These strategies underscore the versatility of the aniline scaffold in generating a library of compounds for structure-activity relationship (SAR) studies.

To investigate the distribution, target engagement, and mechanisms of action of compounds derived from this compound, researchers have synthesized various conjugates and bioconjugates. These molecular probes are essential tools for both in vitro and in vivo studies.

One significant strategy involves the creation of biotinylated derivatives. A biotin-linked version of Trametinib has been generated to facilitate pull-down experiments and in vitro binding analyses, which were instrumental in identifying MEK as the primary target of the compound. nih.gov

Another critical class of probes developed from this scaffold are radiolabeled analogues. Researchers have successfully synthesized radioiodinated versions of Trametinib, including ¹²³I-Trametinib, ¹²⁴I-Trametinib, and ¹³¹I-Trametinib. nih.govnih.gov These radiotracers are invaluable for noninvasive imaging techniques like Positron Emission Tomography (PET), allowing for the visualization and quantification of drug distribution in tumors and organs, which helps in personalizing dosage and monitoring therapy resistance. nih.govnih.gov The synthesis of these probes typically involves iodination of a suitable precursor derived from the core molecule, showcasing an advanced functionalization strategy. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of this compound and its Derivatives

The development and validation of robust analytical techniques are paramount for the characterization of this compound and its derivatives. These methods are essential for quality control during synthesis, pharmacokinetic studies, and mechanistic investigations.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the analysis of Trametinib and related compounds. iajps.combepls.comallmultidisciplinaryjournal.com Several methods have been developed and validated according to International Conference on Harmonization (ICH) guidelines for the quantitative determination of these derivatives in bulk drug and pharmaceutical formulations. bepls.comallmultidisciplinaryjournal.com These methods typically utilize C18 columns and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as potassium dihydrogen phosphate (B84403) or formic acid). iajps.combepls.comallmultidisciplinaryjournal.comcrsubscription.com

For more sensitive and selective detection, especially in complex biological matrices like plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are employed. uu.nlresearchgate.net These techniques allow for the simultaneous quantification of a parent drug and its metabolites, which is crucial for therapeutic drug monitoring and pharmacokinetic studies. uu.nl The mass spectrometric parameters, including parent and product ion masses, are optimized for each specific analyte to ensure high specificity and accuracy. uu.nl

Detailed parameters for representative analytical methods are outlined in the table below.

TechniqueColumnMobile PhaseDetectionAnalyteRetention Time (min)Reference
RP-HPLCSymmetry Xterra C18 (4.6 x 150 mm, 5µm)Acetonitrile : Potassium dihydrogen phosphate buffer (pH 2.8) (35:65 v/v)UV at 246 nmTrametinib4.865 bepls.com
RP-HPLCSymmetry ODS (C18) RP Column (250 mm x 4.6 mm, 5µm)Acetonitrile : Methanol : 0.1% OPA (60:30:10 v/v/v)UV at 267 nmTrametinibN/A allmultidisciplinaryjournal.com
RP-HPLCThermo Scientific C18 (250 mm × 4.6 mm × 5 µm)Acetonitrile : 0.1% Formic Acid (70:30 v/v)UV at 248 nmTrametinib4.12 crsubscription.com
LC-MS/MSC18 columnGradient ElutionTriple Quadrupole MS (Positive-ion mode)Trametinib4.00 uu.nl
RP-HPLCYMC-Triart C18 (150 × 4.6 mm, 3 µm)Gradient with Mobile Phase A (Buffer:ACN 80:20) and B (Buffer:ACN 20:80)UV at 240 nmTrametinib and related impuritiesN/A researchgate.net

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid testing of large compound libraries. bmglabtech.com In the context of derivatives of this compound, such as Trametinib, HTS assays are used not to quantify the compound itself, but to identify other molecules that may act synergistically with it. aacrjournals.orgnih.gov

For example, unbiased HTS has been performed with Trametinib as the base drug to screen "clinically ready" compound libraries and identify drugs that enhance its efficacy in cancer cell lines. aacrjournals.org These screens often utilize 3D cell cultures and measure cell viability or apoptosis as endpoints. aacrjournals.org Similarly, HTS has been employed to understand the mechanisms of acquired resistance to Trametinib by screening libraries of targeted molecules, approved drugs, and bioactive agents against resistant cell lines. researchgate.net While these assays characterize the biological effect of the derivative, they are a form of high-throughput analysis that is central to its research and development.

Emerging Research Directions and Future Perspectives for 3 Chloro 4 3 Methoxyphenoxy Aniline

Potential Applications in Advanced Materials Science and Chemical Biology Research

The unique structural attributes of 3-Chloro-4-(3-methoxyphenoxy)aniline suggest a range of potential applications in both materials science and chemical biology. These applications are largely predicated on the compound's capacity to serve as a monomer for novel polymers and as a scaffold for the synthesis of biologically active molecules or molecular probes.

In the realm of advanced materials science , the primary amine group of this compound allows for its use as a monomer in the synthesis of novel polyanilines and other polymers. rsc.org The incorporation of the diaryl ether and the specific chloro and methoxy (B1213986) substituents into the polymer backbone could impart unique properties. For instance, the diaryl ether linkage is known to enhance the processability and solubility of high-performance polymers like poly(aryl ether ketone)s (PAEKs) and poly(aryl ether sulfone)s. ibm.comgoogle.com By analogy, a polyaniline derived from this monomer might exhibit improved solubility in organic solvents, a common challenge with standard polyaniline. nih.gov

Furthermore, the electronic properties of the resulting polymer could be finely tuned by the substituents. The methoxy group, being electron-donating, and the chloro group, being electron-withdrawing, could influence the redox potentials and conductivity of the polymer. This opens up possibilities for its use in applications such as:

Organic Electronics: As a component in thin-film transistors, sensors, or electrochromic devices. The solubility and tunable electronic properties would be advantageous in these applications. rsc.orgrsc.org

Corrosion-Resistant Coatings: Polyanilines are known for their anti-corrosion properties, and a more processable derivative could lead to more effective and easily applicable coatings.

Membranes for Gas Separation: The specific stereochemistry and intermolecular interactions dictated by the substituents could lead to polymers with tailored free volume and permeability for specific gases.

In chemical biology research , this compound can serve as a versatile building block for the synthesis of targeted molecular probes and bioactive compounds. The diaryl ether scaffold is a common feature in many biologically active natural products and synthetic pharmaceuticals. nih.govnih.govresearchgate.net The aniline (B41778) moiety provides a convenient handle for further chemical modifications, allowing for the attachment of fluorophores, affinity tags, or other functional groups.

Potential research directions include:

Development of Kinase Inhibitors: The diaryl ether aniline core is present in some kinase inhibitors. The specific substitution pattern of this compound could be explored for its potential to selectively target certain kinases implicated in diseases like cancer.

Synthesis of Antimicrobial Agents: The diaryl ether motif is also found in some antimicrobial compounds. nih.gov New derivatives could be synthesized and screened for activity against a range of pathogens.

Fluorescent Probes for Cellular Imaging: By attaching a fluorescent dye to the aniline nitrogen, it may be possible to create probes that localize in specific cellular compartments or bind to particular biomolecules, enabling their visualization by microscopy. The lipophilicity imparted by the diaryl ether and the substituents could influence the probe's membrane permeability and subcellular distribution. nih.govmdpi.comresearchgate.net

Interdisciplinary Approaches in the Study of Complex Aniline Derivatives

A comprehensive understanding and exploitation of the potential of this compound will necessitate a highly interdisciplinary approach, integrating expertise from synthetic chemistry, materials science, computational modeling, and biology.

Synergies between Synthetic Chemistry and Materials Science: The synthesis of polymers from this compound will require close collaboration between organic chemists and polymer scientists. Synthetic chemists can develop efficient polymerization methods, while materials scientists can characterize the physical and electronic properties of the resulting materials. This iterative process of synthesis and characterization will be crucial for optimizing the material properties for specific applications. rsc.orgibm.comibm.com

Computational Modeling to Guide Design: Computational methods, such as density functional theory (DFT), can be employed to predict the electronic properties, conformation, and reactivity of both the monomer and its corresponding polymers. This can help in understanding the structure-property relationships and in rationally designing new derivatives with desired characteristics, thus saving significant experimental effort. For instance, modeling can predict the band gap of a polymer, which is a key parameter for its application in organic electronics.

Bridging Materials Science and Biology: The development of sensors or biocompatible materials from polymers derived from this compound represents a clear intersection of materials science and biology. For example, a conductive polymer film could be functionalized with enzymes or antibodies to create a highly sensitive and selective biosensor.

Integrating Chemical Synthesis and Biological Screening: In the context of chemical biology, the synthesis of a library of derivatives based on the this compound scaffold, followed by high-throughput screening for biological activity, is a powerful approach for drug discovery and probe development. nih.gov This requires a seamless workflow between synthetic chemistry labs and cell biology or pharmacology labs.

Identification of Unexplored Research Avenues and Translational Opportunities for this compound

Beyond the more immediate applications, several unexplored research avenues and translational opportunities for this compound can be envisioned.

Unexplored Research Avenues:

Liquid Crystalline Polymers: The rigid diaryl ether unit suggests that polymers derived from this monomer might exhibit liquid crystalline properties. The synthesis and characterization of such materials could lead to applications in optical displays and data storage.

Chiral Materials: The synthesis of enantiomerically pure derivatives of this compound could lead to the development of chiral polymers or materials with applications in asymmetric catalysis or chiral separations.

Metal-Organic Frameworks (MOFs): The aniline group can act as a ligand for metal ions, opening up the possibility of using this compound as a building block for the synthesis of novel MOFs with interesting porous structures and catalytic or sensory properties.

Photocatalysis: The electronic properties of polymers or MOFs derived from this aniline could be suitable for photocatalytic applications, such as in water splitting or organic synthesis.

Translational Opportunities:

Pharmaceutical Development: Should derivatives of this compound show promising activity as, for example, kinase inhibitors or antimicrobial agents, there is a clear pathway for their preclinical and clinical development. The diaryl ether motif is already present in approved drugs, potentially streamlining the regulatory process. nih.gov

Commercialization of Advanced Materials: If polymers based on this monomer demonstrate superior performance in applications like organic electronics or corrosion protection, there would be significant commercial interest. The synthesis of the monomer from readily available starting materials would be a key factor in its commercial viability.

Diagnostic Tools: The development of selective fluorescent probes based on this scaffold could lead to new diagnostic tools for research and clinical applications. For example, a probe that specifically labels a cancer-related protein could be used for early diagnosis or for monitoring treatment efficacy.

The following table provides a summary of the potential research directions and applications for this compound:

Research AreaPotential ApplicationsKey Research Activities
Advanced Materials Science Organic electronics, corrosion-resistant coatings, gas separation membranes, liquid crystalsSynthesis and characterization of polymers, computational modeling of material properties, device fabrication and testing.
Chemical Biology Kinase inhibitors, antimicrobial agents, fluorescent probes for cellular imagingSynthesis of derivative libraries, high-throughput biological screening, mechanism of action studies, probe validation in cellular systems.
Interdisciplinary Research Biosensors, biocompatible materials, drug delivery systemsIntegration of synthetic chemistry, materials science, computational biology, and pharmacology.
Unexplored Avenues Chiral materials, metal-organic frameworks, photocatalystsSynthesis of enantiopure compounds, exploration of coordination chemistry, investigation of photochemical properties.
Translational Opportunities New pharmaceuticals, commercial polymers for electronics, diagnostic imaging agentsPreclinical and clinical development, process scale-up and optimization, commercial partnerships.

Q & A

Basic Questions

Q. What are the most reliable synthetic routes for 3-Chloro-4-(3-methoxyphenoxy)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution or Suzuki–Miyaura coupling. For example, coupling 3-methoxyphenol with a chlorinated nitrobenzene precursor followed by reduction (e.g., Fe/NH4_4Cl) yields the target compound. Solvent choice (e.g., DMF or ethanol) and catalysts (e.g., K2_2CO3_3) significantly affect reaction efficiency. Elevated temperatures (80–100°C) often improve substitution rates .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to identify substituent positions (e.g., methoxy protons at ~3.8 ppm and aromatic protons split by chlorine’s deshielding effect). X-ray crystallography via SHELX software can resolve spatial arrangements, particularly the dihedral angle between the aniline and phenoxy rings .

Q. What are the key physicochemical properties influencing this compound’s reactivity?

  • Methodological Answer : The electron-withdrawing chlorine and electron-donating methoxy group create a push-pull effect, enhancing electrophilic substitution at the para position. LogP (~3.8) suggests moderate lipophilicity, impacting solubility in polar aprotic solvents like DCM. Thermal stability (decomposition >200°C) allows reflux conditions without degradation .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during functionalization of the aniline ring?

  • Methodological Answer : Protect the amine group with acetyl or Boc to prevent unwanted side reactions. Use directed ortho-metalation (DoM) with LDA to introduce substituents at specific positions. Computational tools (DFT) predict reaction pathways, while LC-MS monitors intermediate formation .

Q. What analytical techniques are suitable for quantifying trace impurities in synthesized batches?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with UV detection (254 nm) resolves impurities like unreacted phenol or chlorinated byproducts. For low-concentration analytes, UPLC-MS/MS with MRM transitions enhances sensitivity .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to enzymes like cytochrome P450 or kinases. Validate via fluorescence polarization (FP) assays using labeled ATP or NADPH. IC50_{50} values from dose-response curves quantify inhibition potency .

Q. What strategies resolve contradictions in reported bioactivity data across structurally similar analogs?

  • Methodological Answer : Compare substituent effects using SAR tables. For example, replacing methoxy with trifluoromethyl () increases lipophilicity and alters binding kinetics. Validate discrepancies via orthogonal assays (e.g., SPR vs. ITC) to rule out assay-specific artifacts .

Q. How can reaction mechanisms for oxidation or reduction pathways be elucidated?

  • Methodological Answer : Use isotopic labeling (18^{18}O or 2^{2}H) to track oxygen or hydrogen migration during oxidation to quinones. Cyclic voltammetry identifies redox potentials, while EPR spectroscopy detects radical intermediates during Fe-mediated reductions .

Critical Considerations for Researchers

  • Synthetic Challenges : Steric hindrance from the methoxy group may reduce coupling efficiency; optimize using bulky ligands (e.g., XPhos) in palladium-catalyzed reactions .
  • Analytical Pitfalls : Overlapping NMR peaks for aromatic protons require high-field (>400 MHz) instruments or 2D-COSY for resolution .
  • Biological Relevance : Prioritize in vitro toxicity profiling (e.g., Ames test) early due to structural similarity to known mutagens (e.g., chloroanilines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.